(1,3-Dioxolan-2-ylethyl)ZINC bromide

Catalog No.
S3411399
CAS No.
307531-83-5
M.F
C5H9BrO2Zn
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Dioxolan-2-ylethyl)ZINC bromide

CAS Number

307531-83-5

Product Name

(1,3-Dioxolan-2-ylethyl)ZINC bromide

IUPAC Name

bromozinc(1+);2-ethyl-1,3-dioxolane

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1

InChI Key

FBIHMCAQTQOHLI-UHFFFAOYSA-M

SMILES

[CH2-]CC1OCCO1.[Zn+]Br

Canonical SMILES

[CH2-]CC1OCCO1.[Zn+]Br

Negishi Cross-Coupling Reaction

One of the primary applications of (1,3-dioxolan-2-ylethyl)zinc bromide is in the Negishi cross-coupling reaction. This reaction allows researchers to form carbon-carbon (C-C) bonds between aryl or vinyl halides and various organic compounds containing zinc. These C-C bonds are fundamental building blocks in many organic molecules, including pharmaceuticals, natural products, and functional materials.

Studies have shown that (1,3-dioxolan-2-ylethyl)zinc bromide can be an effective reagent in Negishi cross-coupling reactions, offering advantages such as:

  • High yields: The reaction can produce the desired product in good quantities.
  • Functional group tolerance: The reaction tolerates a wide range of functional groups on the starting materials, allowing for the synthesis of complex molecules.
  • Mild reaction conditions: The reaction can be carried out at relatively mild temperatures, which can be beneficial for reactions involving sensitive molecules.

Here are some examples of research articles that utilize (1,3-dioxolan-2-ylethyl)zinc bromide in Negishi cross-coupling reactions:

  • Negishi Cross-Coupling: A Powerful Tool for C-C Bond Formation
  • Recent Advances in Negishi Cross-Coupling

Allylic Alkylation Reactions

(1,3-Dioxolan-2-ylethyl)zinc bromide has also been explored in allylic alkylation reactions. These reactions involve the formation of C-C bonds between an allyl halide and another molecule. Allylic alkylation is a valuable tool for synthesizing various organic compounds, including pharmaceuticals and natural products.

Here is an example of a research article that discusses the use of (1,3-dioxolan-2-ylethyl)zinc bromide in allylic alkylation reactions:

  • Iridium-Catalyzed Allylic Alkylation of Aldehydes with (1,3-Dioxolan-2-yl)alkylzinc Reagents

(1,3-Dioxolan-2-ylethyl)ZINC bromide is a coordination compound that features a zinc atom bonded to a dioxolane moiety. The dioxolane ring, a five-membered cyclic ether, is characterized by its two oxygen atoms and is commonly used in organic synthesis due to its ability to stabilize reactive intermediates. The presence of zinc in this compound suggests potential applications in catalysis and materials science, as zinc-based compounds often exhibit unique electronic properties and reactivity.

But lacks dioxolane moiety.

(1,3-Dioxolan-2-ylethyl)ZINC bromide is unique due to its combination of dioxolane structure and zinc coordination chemistry, which may provide distinct reactivity patterns not observed in other similar compounds. Further research is necessary to fully understand its potential applications and biological significance.

The synthesis of (1,3-Dioxolan-2-ylethyl)ZINC bromide typically involves the following steps:

  • Formation of Dioxolane: The initial step may involve the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
  • Zinc Coordination: Zinc bromide can then be introduced to the dioxolane compound, allowing for coordination through oxygen atoms.
  • Purification: The final product may require purification techniques such as recrystallization or chromatography to isolate the desired compound.

These methods can vary based on specific experimental conditions and desired yields.

Interaction studies involving (1,3-Dioxolan-2-ylethyl)ZINC bromide could focus on its behavior with various substrates and ligands. These studies would typically assess:

  • Binding Affinity: Understanding how well this compound binds to potential targets (e.g., enzymes or receptors).
  • Mechanistic Pathways: Investigating how this compound influences biochemical pathways or interacts with cellular components.
  • Toxicity Assessments: Evaluating any adverse effects associated with its biological activity.

Such studies are crucial for determining its viability in therapeutic applications.

Several compounds share structural similarities with (1,3-Dioxolan-2-ylethyl)ZINC bromide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,3-DioxolaneCyclic EtherCommonly used as a solvent; less reactive than zinc derivatives.
Zinc AcetateZinc CoordinationMore stable; commonly used in dietary supplements.
1,3-DithiolaneCyclic SulfideExhibits different reactivity due to sulfur presence; used in organic synthesis.
Zinc ChlorideZinc CoordinationMore widely studied; used in various

Hydrogen Bond Acceptor Count

3

Exact Mass

243.90773 g/mol

Monoisotopic Mass

243.90773 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-08-19

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